Product packaging for Oxonane(Cat. No.:CAS No. 50862-53-8)

Oxonane

Cat. No.: B1215061
CAS No.: 50862-53-8
M. Wt: 128.21 g/mol
InChI Key: YVQBOKCDPCUWSP-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound, systematically known as oxacyclononane, is a heterocyclic organic compound with the molecular formula C₈H₁₆O and a molecular weight of 128.21 grams per mole. The compound is characterized by a nine-membered saturated ring containing eight carbon atoms and one oxygen atom. In chemical databases, this compound is registered under multiple Chemical Abstracts Service numbers, with 50862-53-8 being the primary identifier, though some sources also reference 6573-50-8.

The nomenclature of this compound follows systematic rules established by the International Union of Pure and Applied Chemistry. The prefix "oxa" indicates the presence of an oxygen atom within the ring structure, while "nonane" designates the nine-membered carbon framework. Alternative names for this compound include oxacyclononane and octahydrooxonin, reflecting its saturated nine-membered cyclic ether structure.

The following table summarizes the key chemical identifiers and physical properties of this compound:

Property Value Source
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol
Chemical Abstracts Service Number 50862-53-8
Density 0.85 g/cm³
Boiling Point 156.6°C at 760 mmHg
Refractive Index 1.424
Flash Point 39.6°C
Vapor Pressure 3.71 mmHg at 25°C

The structural elucidation of this compound reveals a flexible nine-membered ring that can adopt multiple conformations. X-ray crystallographic studies of related nine-membered heterocycles have shown that these compounds typically exhibit considerable deviations from planarity, with the ring adopting various chair, boat, or twisted conformations depending on substitution patterns and intermolecular interactions.

Historical Context and Discovery

The systematic investigation of nine-membered heterocyclic compounds, including this compound, emerged as part of broader research into medium-ring heterocycles during the mid-twentieth century. The development of synthetic methodologies for this compound preparation gained significant momentum in the 1980s and 1990s, coinciding with advances in synthetic organic chemistry and the recognition of medium rings as important structural motifs in natural products.

A pivotal contribution to this compound chemistry was reported in 1993 by Elliott, Moody, and Mowlem, who developed a three-step synthetic sequence for converting phthalans into this compound-3,8-diones. This methodology involved Birch reduction, hydrogenation, and oxidative cleavage, demonstrating the feasibility of constructing nine-membered cyclic ethers from readily available starting materials. The researchers successfully converted the 2-ethyl-9-pentyl derivative into obtusan, showcasing the utility of this compound intermediates in natural product synthesis.

Further developments in this compound chemistry were documented in 1989 when synthetic methodology for the preparation of both trans- and cis-2,9-disubstituted oxonanes was established. This work demonstrated stereoselective approaches to this compound synthesis, including methylenation of racemic lactones followed by stereoselective hydroboration to provide predominantly trans-2,9-disubstituted oxonanes. The methodology was successfully applied to construct the carbon skeleton of obtusenyne, highlighting the relevance of this compound chemistry to natural product synthesis.

The theoretical understanding of nine-membered heterocycles, including this compound, has been significantly enhanced through computational studies. Molecular mechanics calculations and ab initio methods have been employed to investigate conformational preferences and aromaticity questions in these medium-ring systems. These theoretical investigations have provided insights into the structural dynamics and electronic properties that govern this compound behavior in chemical reactions.

Role in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader classification of heterocyclic compounds as a member of the nine-membered ring family. Unlike smaller ring systems such as oxirane (three-membered) or oxetane (four-membered), nine-membered heterocycles like this compound exhibit reduced ring strain while maintaining significant conformational flexibility.

The conformational behavior of this compound and related nine-membered heterocycles has been extensively studied using both experimental and theoretical approaches. X-ray crystallographic investigations have revealed that these compounds typically adopt non-planar conformations with considerable flexibility in ring geometry. The Cambridge Crystallographic Database contains numerous examples of nine-membered heterocycles that demonstrate the conformational diversity characteristic of this ring size.

Synthetic applications of this compound have demonstrated its utility as an intermediate in complex molecule construction. The this compound ring system has been employed in the synthesis of natural products, particularly those containing medium-ring ether linkages. Advanced synthetic methodologies have been developed for this compound formation, including metal-catalyzed cyclization reactions. Notably, treatment of appropriate aldehydes with nickel chloride and chromium chloride in dimethyl sulfoxide has been shown to provide tricyclic ether systems containing this compound moieties in good yields.

The following table summarizes key synthetic approaches to this compound construction:

Synthetic Method Starting Material Conditions Yield Reference
Birch Reduction Sequence Phthalans Three-step process Variable
Hydroboration Route Enol Ethers Stereoselective conditions Good
Metal-Catalyzed Cyclization Aldehydes NiCl₂/CrCl₂ in DMSO 65%

The study of this compound derivatives has contributed significantly to the understanding of medium-ring conformational dynamics. Nuclear magnetic resonance spectroscopy has been extensively employed for structure elucidation and conformational analysis of nine-membered rings, providing detailed insights into the solution-state behavior of these flexible systems. Nuclear Overhauser effect experiments have been particularly valuable in determining stereochemical relationships and conformational preferences in substituted oxonanes.

Research into this compound chemistry continues to evolve, with particular emphasis on developing new synthetic methodologies and exploring applications in medicinal chemistry. The unique structural features of nine-membered cyclic ethers make them attractive targets for drug discovery programs, where medium-ring heterocycles may offer improved selectivity and bioavailability compared to their smaller ring counterparts. Contemporary investigations focus on expanding the synthetic toolkit available for this compound construction and exploring the biological activity of this compound-containing compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O B1215061 Oxonane CAS No. 50862-53-8

Properties

CAS No.

50862-53-8

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

oxonane

InChI

InChI=1S/C8H16O/c1-2-4-6-8-9-7-5-3-1/h1-8H2

InChI Key

YVQBOKCDPCUWSP-UHFFFAOYSA-N

SMILES

C1CCCCOCCC1

Canonical SMILES

C1CCCCOCCC1

Other CAS No.

50862-53-8

Synonyms

poly(octamethylene oxide)
polyoctamethylene oxide
polyOMO

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Drug Discovery and Development
Oxonane and its derivatives have been integrated into numerous drug discovery campaigns. The compound's compact structure allows it to serve as a versatile scaffold in the development of biologically active molecules. This compound-containing compounds are being investigated for their potential in treating various diseases, including cancer, viral infections, and neurodegenerative disorders.

Case Studies

  • Crenolanib : A drug candidate developed for treating acute myeloid leukemia and gastrointestinal stromal tumors incorporates an this compound structure that enhances its pharmacological properties .
  • Danuglipron : This compound, targeting glucagon-like peptide receptor 1, utilizes an this compound motif to improve potency while maintaining favorable physicochemical properties such as solubility and metabolic stability .

Chemical Properties and Functionalization

This compound exhibits notable chemical stability and reactivity, making it suitable for various synthetic applications. Its ability to undergo transformations such as oxidation and nucleophilic substitution has been extensively studied.

Synthetic Applications

  • Functional Group Interconversions : this compound can be modified through a series of reactions, including alkylation and acylation, allowing for the synthesis of complex organic molecules .
  • Stability Under Diverse Conditions : Research indicates that this compound maintains stability under acidic and basic conditions, which is crucial for its application in medicinal chemistry .

Material Science

In addition to its applications in pharmaceuticals, this compound is being explored for its potential use in material science. Its unique structure can contribute to the development of new polymers and materials with specific mechanical properties.

Potential Applications

  • Polymeric Materials : this compound can be incorporated into polymer matrices to enhance their mechanical strength and thermal stability.
  • Coatings and Adhesives : Due to its chemical properties, this compound may serve as a component in formulating advanced coatings and adhesives with improved performance characteristics.

Summary of Applications

Application AreaSpecific UsesExamples of Compounds
Medicinal ChemistryDrug development for cancer, viral infectionsCrenolanib, Danuglipron
Chemical SynthesisFunctional group modificationsVarious this compound derivatives
Material ScienceDevelopment of polymers and coatingsThis compound-based materials

Comparison with Similar Compounds

Structural and Functional Analogues

Oxonane is compared below with other cyclic ethers and structurally related compounds:

Compound Molecular Formula Ring Size Key Features Natural Occurrence/Synthetic Relevance
This compound C₈H₈O 8-membered Unsaturated (4 double bonds), strained Found in (+)-brasilenyne , Eunicella diterpenoids
Tetrahydrofuran (THF) C₄H₈O 5-membered Saturated, polar solvent Common solvent; backbone in polyethers
Oxepane C₆H₁₂O 7-membered Saturated, moderate ring strain Synthetic intermediate; rare in natural products
Oxocane C₇H₁₄O 8-membered Saturated, low reactivity Used in macrocyclic ligand synthesis
1,4-Dioxane C₄H₈O₂ 6-membered Two oxygen atoms, highly polar Industrial solvent; carcinogenic concerns

Key Differences

Ring Strain and Reactivity :

  • This compound’s unsaturated structure introduces significant strain, making it more reactive than saturated analogues like oxocane or oxepane. This reactivity is exploited in enantioselective syntheses, such as the total synthesis of (+)-brasilenyne .
  • THF and 1,4-dioxane exhibit lower strain, favoring stability and solvent applications.

Biological Relevance: this compound is embedded in bioactive natural products (e.g., eunicellin diterpenoids), where its flexibility enables interactions with biological targets . THF and 1,4-dioxane lack natural biological roles and are primarily industrial chemicals.

Synthetic Accessibility :

  • This compound frameworks require advanced methods like palladium-catalyzed cyclizations to address stereochemical challenges .
  • Smaller ethers (THF, oxepane) are synthesized via simpler acid-catalyzed cyclizations or ring-opening polymerizations.

Q & A

Q. What are the established synthetic routes for Oxonane (C₈H₁₆O), and how can experimental protocols be optimized for reproducibility?

this compound is typically synthesized via cyclization reactions, such as acid-catalyzed intramolecular etherification of diols or via ring-closing metathesis. To ensure reproducibility:

  • Document precise reaction conditions (temperature, solvent, catalyst loading) and stoichiometry .
  • Use high-purity reagents and standardize purification methods (e.g., column chromatography, distillation) .
  • Include detailed characterization data (NMR, IR, mass spectrometry) for intermediates and final products .
  • Reference protocols from peer-reviewed journals, avoiding non-academic sources .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure through characteristic shifts (e.g., δ 1.4–1.8 ppm for cyclic ether protons) .
  • Mass Spectrometry : Compare experimental molecular ion peaks (e.g., m/z 128 for C₈H₁₆O⁺) with theoretical values .
  • IR Spectroscopy : Identify ether C-O stretching vibrations near 1100 cm⁻¹ .
  • Chromatography : Use HPLC or GC with standards to assess purity (>95% recommended for publication) .

Q. How should researchers evaluate and report the purity of this compound in synthetic studies?

  • Quantify impurities via chromatographic integration (e.g., GC peak areas) .
  • Report melting points (if solid) or boiling points (liquid) alongside literature values .
  • Use elemental analysis (C, H, O) to validate empirical formulas .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms involving this compound?

  • Perform density functional theory (DFT) calculations to model transition states and compare activation energies of competing pathways .
  • Validate computational results with kinetic isotope effects or stereochemical analysis .
  • Cross-reference mechanistic proposals with published experimental data (e.g., substituent effects on reaction rates) .

Q. What strategies are recommended for addressing contradictory spectroscopic data in this compound derivatives?

  • Re-examine sample preparation (e.g., solvent polarity, concentration) to rule out aggregation or solvent effects .
  • Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .
  • Compare data with structurally analogous compounds in databases (e.g., NIST Chemistry WebBook) .

Q. How can Design of Experiments (DoE) optimize this compound synthesis under varying catalytic conditions?

  • Apply factorial design to test variables (catalyst type, temperature, solvent) and identify significant interactions .
  • Use response surface methodology to maximize yield while minimizing side products .
  • Validate optimized conditions with triplicate runs and statistical analysis (e.g., ANOVA) .

Q. What thermodynamic properties of this compound are critical for predicting its reactivity in ring-opening reactions?

  • Measure or calculate ring strain energy via calorimetry or computational methods (e.g., heat of hydrogenation) .
  • Analyze enthalpy and entropy changes (ΔH‡, ΔS‡) using Eyring plots from kinetic data .
  • Compare with strain energies of analogous cyclic ethers (e.g., THF, oxepane) to contextualize reactivity .

Q. How should researchers investigate anomalous regioselectivity in this compound functionalization?

  • Conduct kinetic vs. thermodynamic control experiments by varying reaction time and temperature .
  • Use isotopic labeling (e.g., ¹⁸O) to track bond cleavage patterns .
  • Perform Hammett analysis to correlate substituent effects with selectivity trends .

Q. What methodologies are suitable for studying solvent effects on this compound’s conformational dynamics?

  • Combine variable-temperature NMR with molecular dynamics simulations to assess solvent-dependent ring puckering .
  • Measure dielectric constants of solvents and correlate with observed reaction rates .
  • Use crystallography to compare solid-state vs. solution-phase conformations .

Q. How can systematic literature reviews enhance this compound research, and what tools are recommended?

  • Use databases like SciFinder or Reaxys to compile synthetic, spectroscopic, and mechanistic data .
  • Employ citation tracking in Web of Science to identify seminal works and recent advances .
  • Critically evaluate sources for methodological rigor, prioritizing peer-reviewed journals over patents or preprints .

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